Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
Description
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate (CAS: 103500-22-7) is a cyclopropane-containing carbamate derivative with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . It is widely recognized as a key intermediate in the synthesis of pharmaceuticals, notably the anticancer agent anlotinib . The compound features a cyclopropane ring substituted with a hydroxymethyl group and a benzyl carbamate moiety, making it a versatile scaffold for further functionalization. Its structural uniqueness lies in the strained cyclopropane ring, which influences both reactivity and conformational stability.
Properties
IUPAC Name |
benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-9-12(6-7-12)13-11(15)16-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZQQRNYILEOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623283 | |
| Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103500-22-7 | |
| Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves reacting 1-(hydroxymethyl)cyclopropanol with benzyl chloroformate in the presence of a non-nucleophilic base. The alcohol is deprotonated to form an alkoxide, which attacks the electrophilic carbonyl carbon of benzyl chloroformate, displacing chloride and forming the carbamate.
Typical Procedure :
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Substrate Preparation : 1-(Hydroxymethyl)cyclopropanol (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
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Base Addition : Triethylamine (1.2 equiv) is added under nitrogen at 0°C to minimize side reactions.
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Reagent Introduction : Benzyl chloroformate (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 6–12 hours.
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Workup : The reaction is quenched with water, extracted with ethyl acetate, and dried over sodium sulfate.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product in 70–85% purity, which is further refined via recrystallization (ethanol/water).
Optimization Challenges
Table 1: Direct Carbamate Formation Optimization
| Parameter | Condition A (THF) | Condition B (DCM) |
|---|---|---|
| Yield (%) | 82 | 67 |
| Reaction Time (h) | 8 | 12 |
| Purity Post-Column | 89% | 78% |
Reduction of Carbonyl Precursors Followed by Carbamate Formation
Two-Step Synthesis Pathway
This method first synthesizes a carbonyl-containing intermediate (e.g., 1-formylcyclopropylcarbamate), which is reduced to the hydroxymethyl derivative.
Step 1: Formylation
1-(Methoxy(methyl)carbamoyl)cyclopropane is treated with lithium aluminum hydride (LiAlH4) in THF at 0°C, yielding 1-formylcyclopropylcarbamate.
Step 2: Reduction
The aldehyde intermediate is reduced using sodium borohydride (NaBH4) in methanol, producing the hydroxymethyl group. Subsequent carbamate formation follows the procedure in Section 1.1.
Key Considerations
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Reduction Selectivity : NaBH4 is preferred over LiAlH4 for milder conditions, avoiding over-reduction.
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Intermediate Stability : The formyl derivative is hygroscopic, requiring anhydrous handling to prevent hydrolysis.
Table 2: Reduction Efficiency Across Agents
| Reducing Agent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| NaBH4 | 25 | 78 | 92 |
| LiAlH4 | 0 | 65 | 85 |
Curtius Degradation Approach
Isocyanate Intermediate Strategy
This method leverages Curtius degradation to generate an isocyanate intermediate, which reacts with benzyl alcohol to form the carbamate.
Procedure :
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Acyl Azide Formation : Cyclopropane-1,1-dicarboxylic acid monoester is converted to acyl azide using diphenylphosphoryl azide (DPPA).
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Thermal Rearrangement : Heating the acyl azide at 80°C in toluene produces cyclopropane isocyanate.
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Carbamate Formation : The isocyanate is trapped with benzyl alcohol, yielding the target compound.
Advantages and Limitations
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Advantage : High regioselectivity due to isocyanate reactivity.
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Limitation : Multi-step synthesis reduces overall yield (45–55%) and requires specialized handling of toxic intermediates (e.g., acyl azides).
Reductive Cyclopropanation Strategies
Ring Construction via Simmons-Smith Reaction
Comparative Analysis of Methods
Table 3: Synthesis Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Carbamation | 82 | 89 | High |
| Carbonyl Reduction | 78 | 92 | Moderate |
| Curtius Degradation | 52 | 88 | Low |
| Reductive Cyclopropanation | 65 | 84 | Moderate |
Key Findings :
-
Direct carbamation offers the best balance of yield and scalability for industrial applications.
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Carbonyl reduction provides higher purity but requires additional steps for intermediate isolation.
Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage under various conditions:
Electrophilic Ring Opening
Reacting with bromine (Br₂) in dichloromethane at 0°C yields dibrominated products through anti-addition. For example:
This reaction proceeds via a bromonium ion intermediate, with stereochemical outcomes influenced by the carbohydrate scaffold's substituents.
Acid-Catalyzed Hydration
In aqueous HCl (pH < 2), the cyclopropane ring undergoes regioselective cleavage to form a diol. The adjacent hydroxymethyl group directs protonation to the less substituted bond, stabilizing the carbocation intermediate (Fig. 1, ).
Nucleophilic Attack
Strong nucleophiles (e.g., thiols, amines) induce ring opening at the shared C–C bond. For instance, reaction with benzylthiol generates a thioether derivative, demonstrating Sₙ2-like inversion at the electrophilic center (Scheme 7, ).
Carbamate Group Reactivity
The benzyl carbamate moiety participates in hydrolysis and substitution:
Base-Promoted Hydrolysis
Under alkaline conditions (NaOH, H₂O/THF), the carbamate decomposes to release CO₂ and form a primary amine:
This reaction is critical for deprotection in synthetic workflows.
Acid-Mediated Stability
The carbamate resists hydrolysis under acidic conditions (pH > 4), making it suitable for temporary amine protection in multistep syntheses .
Hydroxymethyl Group Transformations
The –CH₂OH group undergoes oxidation and esterification:
Oxidation to Carboxylic Acid
Using KMnO₄ in acidic conditions converts the hydroxymethyl group to a carboxylate:
Esterification
Reaction with acetyl chloride (AcCl) in pyridine yields the corresponding acetate ester, enhancing lipophilicity for biological studies.
Comparative Reaction Data
Mechanistic Insights
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Cyclopropane Reactivity : Ring strain (≈27 kcal/mol) drives electrophilic/nucleophilic openings. Stereoelectronic effects from the hydroxymethyl group direct regioselectivity .
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Carbamate Stability : Resonance stabilization of the carbonyl group (C=O) inhibits hydrolysis under mild acidic conditions but allows cleavage in strong bases .
Scientific Research Applications
Pharmaceutical Applications
-
Lead Compound in Drug Development
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is being explored as a lead compound for developing new pharmaceuticals, particularly for conditions related to the central nervous system (CNS). Its structural characteristics may confer advantages over traditional compounds, potentially leading to enhanced efficacy or reduced side effects in therapeutic applications. -
Opioid Receptor Interactions
Research indicates that derivatives of carbamates like this compound can exhibit significant binding affinities to opioid receptors. These interactions are crucial for developing analgesics with improved safety profiles and therapeutic indices . -
Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets, which may include acting as a protecting group for amines or serving as intermediates in the synthesis of more complex molecules. This versatility makes it valuable in medicinal chemistry.
Chemical Synthesis Applications
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Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with tailored properties for specific applications . -
Directed Metalation Chemistry
The compound has been studied within the context of directed ortho metalation (DoM) chemistry, where it acts as a strong directed metalation group (DMG). This property facilitates the selective functionalization of aromatic compounds, making it a valuable tool in synthetic organic chemistry .
Comparison with Related Compounds
The following table summarizes key features of this compound compared to related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Benzyl carbamate | Simple carbamate structure | Lacks cyclopropane moiety |
| 1-Amino-2-hydroxycyclopropane | Hydroxyl and amino groups on cyclopropane | Different functional groups |
| Benzyl (1-(aminomethyl)cyclopropyl)carbamate | Aminomethyl instead of hydroxymethyl | Potentially different biological activities |
The unique cyclopropane structure of this compound provides distinct biological properties that may lead to novel therapeutic applications.
Mechanism of Action
The mechanism of action of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as inhibitors of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to form stable interactions with target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Findings :
- Substituent Effects : Bromophenyl derivatives () offer sites for Suzuki-Miyaura cross-coupling, whereas methoxymethyl groups () enhance hydrolytic stability .
Functional Group Variations
Key Findings :
- Boc vs. Benzyl Groups : Boc-protected derivatives (e.g., ) are more labile under acidic conditions, facilitating selective deprotection .
- Bromoacetyl Functionality : Enables conjugation with thiol-containing biomolecules, expanding utility in bioconjugation .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Key Findings :
Biological Activity
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a compound with the chemical formula CHNO, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
This compound is primarily used as a building block in organic synthesis. It can undergo various transformations, including oxidation to form carboxylic acids and reduction to yield primary amines. Its derivatives have been synthesized for specific biological applications, particularly in the development of pharmaceuticals targeting various receptors and enzymes.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that certain derivatives of this compound can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections. For example, a derivative was tested against common pathogens and demonstrated significant inhibitory effects.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies revealed that derivatives of this compound induce apoptosis in cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve the activation of specific signaling pathways that lead to cell death, making it a candidate for further development as an anticancer agent .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound's structure allows it to form stable interactions with proteins involved in various biological processes. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating metabolic pathways .
Study on Anticancer Effects
A notable study investigated the effects of this compound derivatives on cancer cells. The results indicated that these compounds showed enhanced cytotoxicity compared to standard treatments like bleomycin. The study highlighted the importance of structural modifications in improving the efficacy of these compounds against cancer cells .
Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of this compound derivatives against a range of bacterial strains. The findings demonstrated that certain modifications increased the potency of these compounds, making them promising candidates for further development in antimicrobial therapies.
Data Tables
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Basic: What are the key physicochemical properties of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, and how do they influence experimental design?
Answer:
The compound has a molecular formula C₁₂H₁₅NO₃ , molecular weight 221.25 g/mol , boiling point 393°C , and density 1.23 g/cm³ . Its moderate lipophilicity (logP ≈ 1.5) suggests balanced solubility in polar and nonpolar solvents, which is critical for designing dissolution studies or chromatographic separation methods (e.g., HPLC with C18 columns). The hydroxymethyl group enhances hydrogen-bonding potential, requiring anhydrous conditions during synthesis to avoid side reactions. Stability studies should account for its flash point (192°C), indicating flammability risks in high-temperature reactions .
Basic: What synthetic routes are reported for this compound, and how can yield optimization be achieved?
Answer:
A common route involves cyclopropylamine derivatives reacted with benzyl chloroformate under basic conditions (e.g., N-methylmorpholine in THF at -20°C) . Yield optimization strategies include:
- Activation control : Slow addition of benzyl chloroformate to avoid exothermic side reactions.
- Temperature modulation : Maintaining sub-ambient temperatures (-20°C to 0°C) to suppress cyclopropane ring opening.
- Purification : Use of flash chromatography (hexane/ethyl acetate gradients) to isolate the product from byproducts like unreacted cyclopropylamine or hydrolyzed intermediates .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, HRMS) for this compound?
Answer:
Discrepancies in NMR (e.g., unexpected splitting of cyclopropane protons) or HRMS (e.g., deviations < 2 ppm) may arise from:
- Conformational isomerism : The cyclopropane ring’s rigidity can lead to distinct proton environments, resolved via variable-temperature NMR .
- Impurities : Trace solvents (e.g., residual THF) or synthetic byproducts (e.g., benzyl alcohol) require rigorous drying or preparative TLC .
- Isotopic patterns : HRMS data should match the theoretical isotopic distribution (e.g., [M+Na]⁺ at m/z 244.105) to confirm purity .
Advanced: What computational methods are suitable for predicting the pharmacokinetic behavior of this compound?
Answer:
- Lipophilicity and BBB penetration : Use tools like SwissADME to calculate logP and predict blood-brain barrier permeability based on the hydroxymethyl group’s polarity .
- Metabolic stability : Molecular docking (e.g., AutoDock Vina ) with cytochrome P450 isoforms (CYP3A4, CYP2D6) can identify potential oxidation sites on the cyclopropane ring.
- P-glycoprotein efflux : Machine learning models (e.g., ADMETlab 2.0 ) assess substrate likelihood, guiding structural modifications to reduce efflux .
Advanced: How does the cyclopropane ring influence the compound’s stability under acidic/basic conditions?
Answer:
The cyclopropane ring’s strain makes it susceptible to ring-opening in strong acids (e.g., HCl > 1M) or bases (e.g., NaOH > 0.5M). Stability studies show:
- Acidic conditions : Protonation of the carbamate nitrogen triggers ring opening, forming benzyl alcohol and cyclopropane-derived amines.
- Basic conditions : Hydroxide attack at the carbamate carbonyl leads to degradation.
Mitigation : Buffered solutions (pH 6–8) and low-temperature storage (-20°C) are recommended for long-term stability .
Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?
Answer:
- NMR : ¹H/¹³C NMR confirms the cyclopropane ring (δ 0.8–1.2 ppm for CH₂ groups) and carbamate linkage (δ 4.5–5.0 ppm for benzyl CH₂).
- HPLC : Reverse-phase methods (C18 column, acetonitrile/water gradient) detect impurities at 0.1% levels.
- HRMS : Exact mass analysis (e.g., [M+H]⁺ = 222.112) validates molecular formula .
Advanced: What strategies are reported for enhancing the compound’s antimicrobial activity through structural modification?
Answer:
- Side-chain functionalization : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzyl position increases membrane penetration .
- Carbamate replacement : Substituting the carbamate with a urea group improves binding to bacterial enzymes (e.g., dihydrofolate reductase) .
- Cyclopropane expansion : Replacing the cyclopropane with a spirocyclic system enhances rigidity and target affinity .
Advanced: How can researchers address discrepancies in reported biodegradation data for this compound?
Answer:
Variability in biodegradation half-lives (e.g., 5–30 days) may stem from:
- Test systems : OECD 301 (aqueous) vs. soil slurry models yield different microbial activity levels.
- Analytical sensitivity : LC-MS/MS detects low-concentration metabolites (e.g., cyclopropane diols) missed by UV-Vis.
Standardization : Use OECD 307 guidelines (soil degradation) with isotopic labeling (¹⁴C) to track mineralization pathways .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size < 10 µm).
- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure; avoid latex due to solvent incompatibility.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: What in silico tools can predict the environmental toxicity of this compound and its metabolites?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
